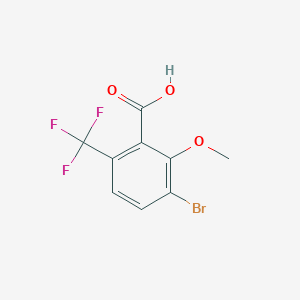
2,5,8,11,14-Pentaoxahexadecan-16-oyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8,11,14-Pentaoxahexadecan-16-oyl chloride is an organic compound with the molecular formula C11H21ClO6. It is a derivative of pentaethylene glycol, where the terminal hydroxyl group is replaced by a chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxahexadecan-16-oyl chloride typically involves the following steps:
Starting Material: The synthesis begins with pentaethylene glycol.
Activation: The terminal hydroxyl group of pentaethylene glycol is activated using a reagent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is typically refluxed for several hours to ensure complete conversion.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Automated Control: Automated control systems ensure precise reaction conditions, such as temperature and pressure, to optimize the production process.
化学反応の分析
Types of Reactions
2,5,8,11,14-Pentaoxahexadecan-16-oyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,5,8,11,14-Pentaoxahexadecan-16-oic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
科学的研究の応用
2,5,8,11,14-Pentaoxahexadecan-16-oyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the pentaethylene glycol moiety into various molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
Industry: Applied in the production of surfactants, lubricants, and polymer additives.
作用機序
The mechanism of action of 2,5,8,11,14-Pentaoxahexadecan-16-oyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and properties of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
2,5,8,11,14-Pentaoxahexadecan-16-ol: The alcohol derivative of the compound.
2,5,8,11,14-Pentaoxahexadecan-16-oic acid: The carboxylic acid derivative formed by hydrolysis.
2,5,8,11,14-Pentaoxahexadecan-16-amine: The amine derivative formed by nucleophilic substitution with ammonia or amines.
Uniqueness
2,5,8,11,14-Pentaoxahexadecan-16-oyl chloride is unique due to its high reactivity as an acyl chloride, making it a versatile reagent in organic synthesis. Its ability to form stable covalent bonds with a wide range of nucleophiles sets it apart from its derivatives, which have more limited reactivity.
特性
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO6/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11(12)13/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORSWMKGSUAYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12844527.png)
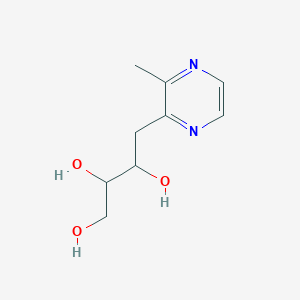

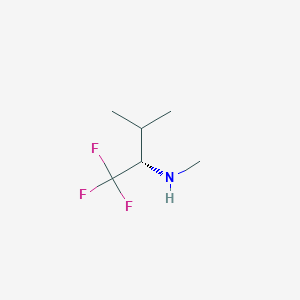
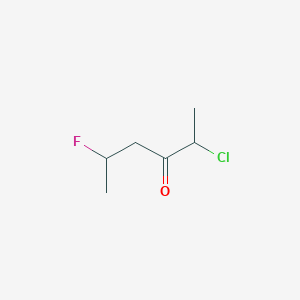
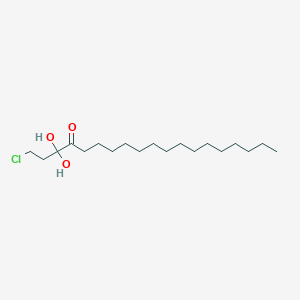
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)


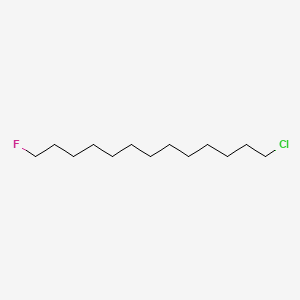
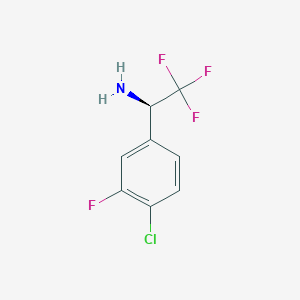

![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
